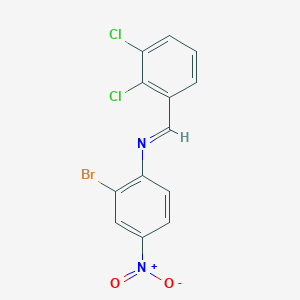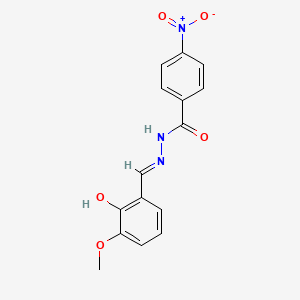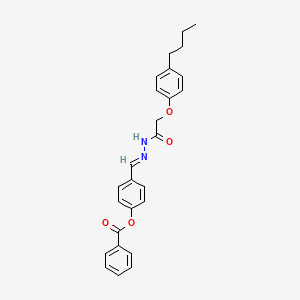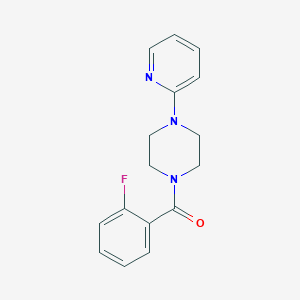
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is an organic compound that features both bromine and nitro functional groups on a phenyl ring, as well as dichloro substituents on a benzylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The addition of a bromine atom to the phenyl ring.
Formation of Benzylidene Amine: The reaction of the brominated and nitrated phenyl compound with a dichloro-substituted benzaldehyde under basic conditions to form the benzylidene amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and bromination reactions, followed by the condensation reaction with dichloro-substituted benzaldehyde. These processes would be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of dinitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of nitro and bromine substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological pathways, making it a candidate for drug development studies.
Industry
In industrial applications, this compound could be used in the production of dyes, pigments, and other specialty chemicals. Its unique combination of functional groups may impart desirable properties to the final products.
Wirkmechanismus
The mechanism of action of (2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and dichloro substituents can influence the compound’s binding affinity to various targets. These interactions can modulate biological pathways, leading to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4-nitrophenol
- 2,3-Dichlorobenzaldehyde
- 4-Nitrobenzylideneamine
Uniqueness
(2-Bromo-4-nitro-phenyl)-(2,3-dichloro-benzylidene)-amine is unique due to the combination of its functional groups. The presence of both bromine and nitro groups on the phenyl ring, along with the dichloro-substituted benzylidene moiety, provides a distinct set of chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C13H7BrCl2N2O2 |
|---|---|
Molekulargewicht |
374.0 g/mol |
IUPAC-Name |
N-(2-bromo-4-nitrophenyl)-1-(2,3-dichlorophenyl)methanimine |
InChI |
InChI=1S/C13H7BrCl2N2O2/c14-10-6-9(18(19)20)4-5-12(10)17-7-8-2-1-3-11(15)13(8)16/h1-7H |
InChI-Schlüssel |
DDSDVWNOYXMJAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]butanehydrazide](/img/structure/B11989342.png)

![N'~1~,N'~2~-bis[(E)-(4-methoxyphenyl)methylidene]ethanedihydrazide](/img/structure/B11989353.png)





![[8-methyl-3-(2-methyl-1,3-thiazol-4-yl)-4-oxochromen-7-yl] acetate](/img/structure/B11989380.png)
![3-(4-bromophenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989388.png)
![3-(2-chlorophenyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989391.png)
![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)

